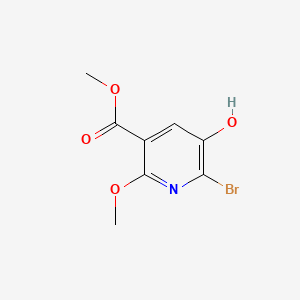
Methyl 6-bromo-5-hydroxy-2-methoxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-5-hydroxy-2-methoxynicotinate is a chemical compound with the molecular formula C8H8BrNO4 and a molecular weight of 262.06 g/mol . This compound is a derivative of nicotinic acid and features a bromine atom, a hydroxyl group, and a methoxy group attached to the nicotinic acid core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-hydroxy-2-methoxynicotinate typically involves the bromination of a suitable nicotinic acid derivative followed by esterification and methoxylation reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
Methyl 6-bromo-5-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution of the bromine atom can produce various substituted nicotinic acid derivatives .
科学的研究の応用
Methyl 6-bromo-5-hydroxy-2-methoxynicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 6-bromo-5-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Methyl 6-bromo-5-hydroxy-2-methoxynicotinate can be compared with other similar compounds, such as:
Methyl 6-bromo-2-methoxynicotinate: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
Methyl 5-bromo-6-methoxynicotinate: Has a different substitution pattern, affecting its chemical behavior and applications.
Methyl 6-bromo-5-nitronicotinate: Contains a nitro group instead of a hydroxyl group, leading to distinct chemical and biological properties.
生物活性
Methyl 6-bromo-5-hydroxy-2-methoxynicotinate (C₈H₈BrNO₃) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a pyridine ring with several functional groups that contribute to its biological properties:
- Bromine atom at position 6
- Hydroxy group at position 5
- Methoxy group at position 2
These substitutions enhance the compound's interaction with biological targets, particularly receptor tyrosine kinases.
Pharmacological Effects
Research indicates that this compound exhibits notable effects on various biological pathways:
The mechanism by which this compound exerts its effects involves binding to specific receptors and enzymes involved in metabolic pathways. Studies focusing on its binding affinity to receptor tyrosine kinases have revealed significant insights into its potential therapeutic applications.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 6-bromo-2-methoxynicotinate | 1009735-24-3 | 0.96 |
| Methyl 5-bromo-6-methoxynicotinate | 93349-99-6 | 0.79 |
| Methyl 5-hydroxy-2-methoxynicotinate | 142063-12-5 | 0.79 |
| Methyl 2-bromo-6-methoxyisonicotinic acid | 853029-93-3 | 0.83 |
| Methyl 5-bromo-2-methoxynicotinic acid | 122433-41-4 | 0.79 |
The structural variations among these compounds influence their biological activities and efficacy in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- In vitro assays have shown that the compound can inhibit the growth of cancer cell lines by targeting the c-Met pathway, demonstrating potential as an anticancer agent.
-
Animal Models :
- Animal studies are needed to further validate the efficacy and safety profile of this compound in vivo, particularly regarding its pharmacokinetics and bioavailability.
-
Safety and Toxicity :
- Preliminary assessments indicate that this compound has a favorable safety profile; however, comprehensive toxicity studies are required to establish safe dosage levels for therapeutic use.
特性
分子式 |
C8H8BrNO4 |
|---|---|
分子量 |
262.06 g/mol |
IUPAC名 |
methyl 6-bromo-5-hydroxy-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO4/c1-13-7-4(8(12)14-2)3-5(11)6(9)10-7/h3,11H,1-2H3 |
InChIキー |
QBMGKEQXWWJYLH-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=C(C=C1C(=O)OC)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















